3-Mesitylpentanedioic Acid 3-Mesitylpentanedioic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18337444
InChI: InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18)
SMILES:
Molecular Formula: C14H18O4
Molecular Weight: 250.29 g/mol

3-Mesitylpentanedioic Acid

CAS No.:

Cat. No.: VC18337444

Molecular Formula: C14H18O4

Molecular Weight: 250.29 g/mol

* For research use only. Not for human or veterinary use.

3-Mesitylpentanedioic Acid -

Specification

Molecular Formula C14H18O4
Molecular Weight 250.29 g/mol
IUPAC Name 3-(2,4,6-trimethylphenyl)pentanedioic acid
Standard InChI InChI=1S/C14H18O4/c1-8-4-9(2)14(10(3)5-8)11(6-12(15)16)7-13(17)18/h4-5,11H,6-7H2,1-3H3,(H,15,16)(H,17,18)
Standard InChI Key HOZYCNJWYKLNGE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pentanedioic acid chain (HOOC-(CH2)3COOH\text{HOOC-(CH}_2\text{)}_3-\text{COOH}) with a mesityl group (C6H2(CH3)3\text{C}_6\text{H}_2(\text{CH}_3)_3) substituted at the third carbon position. This configuration introduces significant steric hindrance and electronic modulation, distinguishing it from simpler dicarboxylic acids like glutaric acid . X-ray crystallography and computational modeling suggest that the mesityl group adopts a planar conformation, optimizing π\pi-stacking interactions in solid-state structures .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC14H18O4\text{C}_{14}\text{H}_{18}\text{O}_{4}
Molecular Weight250.29 g/mol
Melting PointNot reported
Boiling PointNot reported
SolubilityLow in water; soluble in polar organic solvents
SMILESCC1=CC(=C(C(=C1)C)C(CC(=O)O)CC(=O)O)C
InChIKeyHOZYCNJWYKLNGE-UHFFFAOYSA-N

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption bands at 1700–1720 cm1^{-1} confirm the presence of carboxylic acid groups .

  • NMR: 1H^1\text{H} NMR (DMSO-d6d_6 ) reveals signals at δ 12.2 (broad, 2H, COOH), δ 6.8 (s, 2H, aromatic H), and δ 2.3 (s, 9H, CH3_3) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/zm/z 250.12 ([M+H]+\text{[M+H]}^+), consistent with the molecular formula .

Synthesis and Manufacturing

Established Synthetic Routes

While detailed protocols are scarce, proposed methods include:

  • Friedel-Crafts Acylation: Reacting mesitylene with glutaric anhydride in the presence of Lewis acids like AlCl3_3.

  • Condensation Reactions: Coupling mesitylmagnesium bromide with diethyl glutarate followed by hydrolysis.

Challenges in Synthesis

  • Steric Hindrance: The mesityl group complicates nucleophilic attacks, requiring elevated temperatures or high-pressure conditions.

  • Yield Optimization: Current yields are suboptimal (<50%), necessitating catalyst screening (e.g., Ni or Cu complexes) .

Industrial-Scale Production

No commercial production facilities are reported, but laboratory-scale synthesis employs batch reactors with reflux setups. Purification typically involves recrystallization from ethanol/water mixtures .

Applications in Organic Synthesis and Pharmaceuticals

Role as a Synthetic Intermediate

The compound’s rigid structure makes it valuable for:

  • Ligand Design: Its carboxylate groups coordinate metal ions, enabling applications in catalysis (e.g., asymmetric cycloadditions) .

  • Polymer Chemistry: Serves as a cross-linker in thermosetting resins, enhancing thermal stability.

Environmental and Metabolic Behavior

Biodegradation and Ecotoxicity

As a metabolite of the herbicide tralkoxydim, 3-mesitylpentanedioic acid is detected in soil and groundwater . Key findings:

  • Soil Half-Life: 16 days under aerobic conditions .

  • Ecotoxicity: Low acute toxicity to aquatic organisms (LC50>100mg/L\text{LC}_{50} > 100 \, \text{mg/L}) .

Mammalian Metabolism

  • Absorption: Poor oral bioavailability due to high polarity .

  • Excretion: Renal clearance predominates, with <5% hepatic metabolism .

Comparative Analysis with Related Dicarboxylic Acids

Table 2: Structural and Functional Comparisons

CompoundSubstituentKey ApplicationsReactivity
3-Mesitylpentanedioic acid2,4,6-TrimethylphenylCatalysis, polymersSterically hindered
Glutaric acidNoneFood additives, plasticsHigh nucleophilicity
3-Hydroxymethylglutaric acidHydroxymethylMetabolic studiesChelating agent

Future Research Directions

Priority Areas

  • Synthetic Optimization: Develop enantioselective routes using chiral catalysts (e.g., Box ligands) .

  • Biological Screening: Evaluate anticancer and anti-inflammatory activity in vitro .

  • Environmental Monitoring: Assess long-term soil persistence and groundwater contamination risks .

Technological Advancements

  • Computational Modeling: DFT studies to predict reactivity and ligand-binding affinities .

  • Green Chemistry: Solvent-free synthesis using ball milling or microwave irradiation.

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